N-Cyclohexyl-N-methylcyclohexanamine N-Cyclohexyl-N-methylcyclohexanamine N-Cyclohexyl-N-methylcyclohexanamine is an amine.
Brand Name: Vulcanchem
CAS No.: 7560-83-0
VCID: VC21198789
InChI: InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3
SMILES: CN(C1CCCCC1)C2CCCCC2
Molecular Formula: C13H25N
Molecular Weight: 195.34 g/mol

N-Cyclohexyl-N-methylcyclohexanamine

CAS No.: 7560-83-0

Cat. No.: VC21198789

Molecular Formula: C13H25N

Molecular Weight: 195.34 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexyl-N-methylcyclohexanamine - 7560-83-0

Specification

CAS No. 7560-83-0
Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
IUPAC Name N-cyclohexyl-N-methylcyclohexanamine
Standard InChI InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3
Standard InChI Key GSCCALZHGUWNJW-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)C2CCCCC2
Canonical SMILES CN(C1CCCCC1)C2CCCCC2
Boiling Point 265.0 °C

Introduction

N-Cyclohexyl-N-methylcyclohexanamine, also known as N,N-Dicyclohexylmethylamine, is a tertiary amine with the molecular formula C13H25N and a molecular weight of approximately 195.34 g/mol . This compound is characterized by its unique structure, which includes two cyclohexyl groups attached to a methylated amine, contributing to its distinct reactivity and applications across various fields.

Synthesis Methods

N-Cyclohexyl-N-methylcyclohexanamine can be synthesized by reacting dicyclohexylamine with formaldehyde under high-pressure conditions, typically at 160°C, resulting in a maximum pressure of 2.4 MPa. Industrial production involves similar synthetic routes but on a larger scale, utilizing high-pressure reactors and distillation units to ensure high yield and purity.

Chemical Applications:

  • Catalyst: Used in polymerization and curing reactions, particularly in the production of epoxy resins and polyurethanes.

  • Corrosion Inhibitor: Utilized in various industrial settings to protect materials from corrosion.

Biological and Medical Applications:

  • Biological Studies: Investigated for its effects on zebrafish growth and development, showing potential environmental implications.

  • Pharmacological Research: Studied for its potential use in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients, with possible neuroprotective effects.

Chemical Reactions

N-Cyclohexyl-N-methylcyclohexanamine undergoes several types of chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationForms amine oxides.Hydrogen peroxide, peracids.
ReductionForms secondary amines.Lithium aluminum hydride, sodium borohydride.
SubstitutionReplaces the amine group with other functional groups.Alkyl halides, acyl chlorides.

Safety and Handling

This compound is classified as corrosive, acutely toxic, and an irritant, posing environmental hazards. Proper safety measures should be taken when handling it, including the use of protective gear and adherence to safety protocols .

Biological Activity:

  • Zebrafish Development Study: Exposure to this compound at certain concentrations has been shown to inhibit growth and cause developmental abnormalities in zebrafish, indicating potential environmental and toxicological concerns.

Pharmacological Potential:

  • Metabolic Pathway Modulation: Preliminary studies suggest interactions with metabolic pathways, which could be leveraged for therapeutic applications.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
N-MethylcyclohexylamineAliphatic AmineLacks an additional cyclohexane ring.
N,N-DicyclohexylmethylamineAliphatic AmineContains two cyclohexyl groups.
CyclohexylamineAliphatic AmineSimpler structure with no methyl substitution.

This comparison highlights the unique structure and reactivity of N-Cyclohexyl-N-methylcyclohexanamine compared to similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator